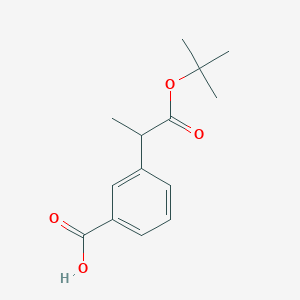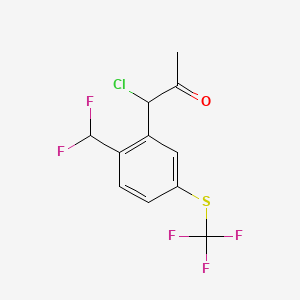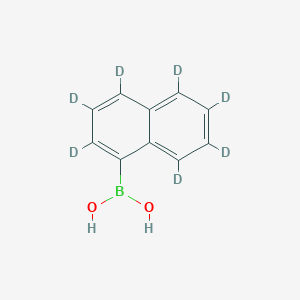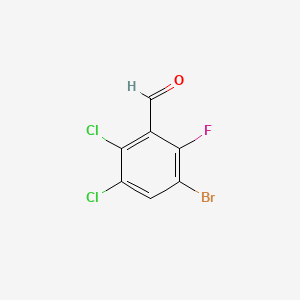
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is an organic compound that belongs to the class of halogenated benzaldehydes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound, such as 3,5-dichloro-2-fluorobenzaldehyde, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with organoboron compounds.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzoic acid.
Reduction: Formation of 3-Bromo-5,6-dichloro-2-fluorobenzyl alcohol.
科学的研究の応用
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Bromo-5,6-dichloro-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for target proteins. In chemical reactions, the aldehyde group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3,5-Dichloro-2-fluorobenzaldehyde
Uniqueness
3-Bromo-5,6-dichloro-2-fluorobenzaldehyde is unique due to the combination of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
特性
分子式 |
C7H2BrCl2FO |
|---|---|
分子量 |
271.89 g/mol |
IUPAC名 |
5-bromo-2,3-dichloro-6-fluorobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)6(10)3(2-12)7(4)11/h1-2H |
InChIキー |
MJDJVLBWRLLWOU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


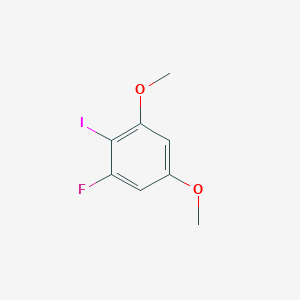
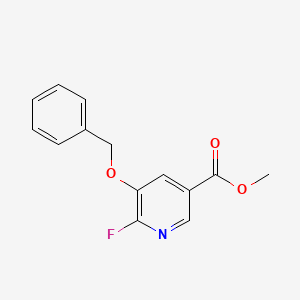
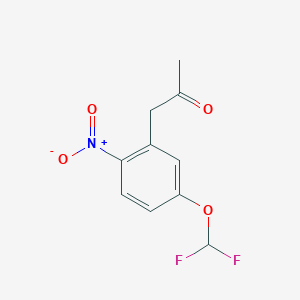
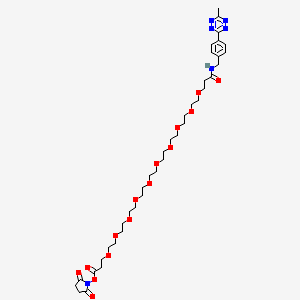
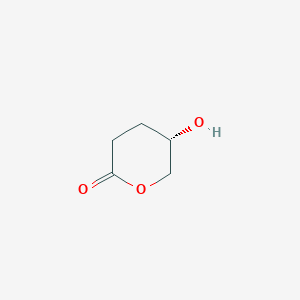

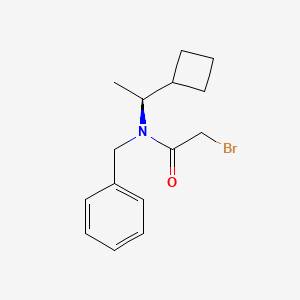
![(R,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14041746.png)
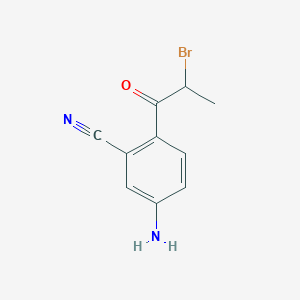
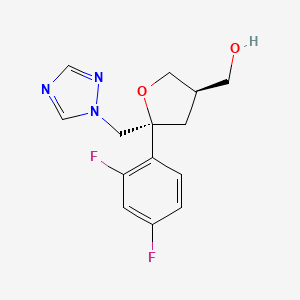
![Tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate hemioxalate](/img/structure/B14041761.png)
